2-(2-thienyl)-4H-3,1-benzoxazin-4-one
Overview
Description
2-(2-thienyl)-4H-3,1-benzoxazin-4-one is a heterocyclic compound that features a benzoxazine ring fused with a thiophene ring
Mechanism of Action
Target of Action
Compounds with a thiazole ring, such as this one, have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
Thiazole derivatives have been found to interact with their targets in various ways, leading to a range of biological effects . For instance, 7-(2-Thienyl)-7-Deazaadenosine (AB61) has been shown to be incorporated into both DNA and RNA, preferentially as a ribonucleotide .
Biochemical Pathways
For instance, 5-(2-Thienyl)-valeric acid (TVA) was found to inhibit the growth of Bacillus sphaericus, and this inhibition was restored by the intermediates of biotin biosynthesis .
Pharmacokinetics
It was also found that tienilic acid was rapidly eliminated through biliary and particularly urinary excretion .
Result of Action
For instance, 7-(2-Thienyl)-7-Deazaadenosine (AB61) showed nanomolar cytotoxic activities against various cancer cell lines .
Action Environment
The suzuki–miyaura (sm) cross-coupling reaction, which is often used in the synthesis of such compounds, is known for its mild and functional group tolerant reaction conditions, making it environmentally benign .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-thienyl)-4H-3,1-benzoxazin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophene with salicylaldehyde in the presence of a suitable catalyst. The reaction conditions often require heating and the use of solvents such as ethanol or methanol to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the choice of catalysts and solvents can be tailored to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(2-thienyl)-4H-3,1-benzoxazin-4-one undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
2-(2-thienyl)-4H-3,1-benzoxazin-4-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.
Comparison with Similar Compounds
Similar Compounds
2,5-di(2-thienyl)pyrrole: Another heterocyclic compound with a thiophene ring, known for its applications in conductive polymers.
Thiazoles: Compounds with a similar sulfur-containing ring, exhibiting diverse biological activities.
Pyridines: Heterocyclic compounds with nitrogen in the ring, known for their antimicrobial and antiviral properties.
Uniqueness
2-(2-thienyl)-4H-3,1-benzoxazin-4-one is unique due to its benzoxazine-thiophene fusion, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for designing novel bioactive molecules and advanced materials.
Properties
IUPAC Name |
2-thiophen-2-yl-3,1-benzoxazin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7NO2S/c14-12-8-4-1-2-5-9(8)13-11(15-12)10-6-3-7-16-10/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGHJEBXWEGFRGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC=CS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00350012 | |
Record name | 2-(Thiophen-2-yl)-4H-3,1-benzoxazin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00350012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26060-06-0 | |
Record name | 2-(Thiophen-2-yl)-4H-3,1-benzoxazin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00350012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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